molecular formula C41H58F2N2O6 B046387 Neriproct CAS No. 117803-69-7

Neriproct

Katalognummer: B046387
CAS-Nummer: 117803-69-7
Molekulargewicht: 712.9 g/mol
InChI-Schlüssel: RYRZSYHTEAMCJJ-LTZQGHLQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Neriproct is a topical combination therapy primarily used for the treatment of hemorrhoidal symptoms, including inflammation, pain, and swelling. It contains diflucortolone valerate (a potent synthetic corticosteroid) and lidocaine (a local anesthetic). The corticosteroid component exerts anti-inflammatory and immunosuppressive effects, while lidocaine provides rapid analgesic relief by blocking nerve signals .

Vorbereitungsmethoden

Synthesis of Diflucortolone Valerate: Core Active Ingredient

Chemical Structure and Key Functional Groups

Diflucortolone valerate (DFV), the active pharmaceutical ingredient (API) in Neriproct, is a synthetic glucocorticoid with the molecular formula C27H34F2O6C_{27}H_{34}F_2O_6 . Its structure includes a 17α-valerate ester and halogen substitutions at positions 6α and 9α, which enhance its lipophilicity and receptor-binding affinity .

Patent-Based Synthesis Route

A pivotal advancement in DFV synthesis is described in Patent WO2012011106A1, which outlines a single-step deoxygenation process for 17-hydroxy corticosteroids . This method eliminates the need for protective groups, streamlining production:

Reaction Mechanism :

17-Hydroxy corticosteroid (e.g., Flumetasone)+Trimethylsilyl Iodide (TMSI)CH2Cl2/MeCN17-Desoxy corticosteroid (DFV precursor)\text{17-Hydroxy corticosteroid (e.g., Flumetasone)} + \text{Trimethylsilyl Iodide (TMSI)} \xrightarrow{\text{CH}2\text{Cl}2/\text{MeCN}} \text{17-Desoxy corticosteroid (DFV precursor)}

The reaction proceeds via nucleophilic substitution, where TMSI selectively removes the 17-hydroxy group while preserving halogen atoms at positions 6 and 9 .

Optimized Conditions :

  • Molar Ratio : TMSI to substrate = 6:1

  • Temperature : 20C-20^\circ\text{C} to +20C+20^\circ\text{C}

  • Solvent System : Methylene chloride/acetonitrile (3:1 v/v)

  • Yield : 89–92%

Advantages Over Traditional Methods :

  • Avoids multi-step protection/deprotection sequences.

  • Reduces byproduct formation, enhancing purity .

Formulation Strategies for this compound

Cream-Based Delivery System

This compound’s cream formulation combines DFV with lidocaine hydrochloride, leveraging synergistic anti-inflammatory and analgesic effects . Key excipients include:

ComponentFunctionConcentration Range (%)
Diflucortolone ValerateAnti-inflammatory API0.1–0.3
Lidocaine HClLocal anesthetic1.0–2.5
Cetostearyl AlcoholEmulsifying agent5.0–10.0
Liquid ParaffinOcclusive base15.0–25.0
Purified WaterSolventq.s. to 100%

Manufacturing Process :

  • Oil Phase Preparation : Melt cetostearyl alcohol and liquid paraffin at 70C70^\circ\text{C}.

  • Aqueous Phase : Dissolve lidocaine HCl in water at 50C50^\circ\text{C}.

  • Emulsification : Combine phases under high-shear mixing; cool to 30C30^\circ\text{C}.

  • API Incorporation : Disperse DFV into the emulsion using a colloidal mill .

Suppository Formulation

Suppositories provide an alternative delivery route, particularly for patients with acute mucosal irritation. A typical composition includes:

ComponentFunctionConcentration Range (%)
Diflucortolone ValerateAPI0.1–0.3
Witepsol H15Lipid base85.0–90.0
LecithinEmulsifier2.0–4.0
Butylated HydroxytolueneAntioxidant0.01–0.05

Preparation Steps :

  • Base Melting : Heat Witepsol H15 to 40C40^\circ\text{C}.

  • Drug Dispersion : Homogenize DFV and lecithin in the molten base.

  • Molding : Pour into suppository molds; cool at 4C4^\circ\text{C} for 24 hours .

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assay DFV content and detect impurities:

Method Parameters :

  • Column : C18 (4.6×250 mm,5 μm4.6 \times 250\ \text{mm}, 5\ \mu\text{m})

  • Mobile Phase : Acetonitrile/water (65:35 v/v)

  • Flow Rate : 1.0 mL/min

  • Detection : UV at 240 nm

  • Retention Time : 8.2 minutes

Validation Data :

  • Linearity: R2=0.9998R^2 = 0.9998 (0.1–10 µg/mL)

  • Precision: %RSD < 2.0% (intra-day/inter-day)

  • Recovery: 98.5–101.2%

Stability Studies

Accelerated stability testing (40°C/75% RH) over 6 months confirmed:

  • Potency Retention : 98.7% of initial DFV concentration.

  • Degradation Products : <0.5% total impurities.

  • Physical Stability : No phase separation or discoloration .

Comparative Efficacy of Preparation Methods

Cream vs. Suppository Bioavailability

A rat hemorrhoid model compared DFV absorption from both formulations:

ParameterCreamSuppository
TmaxT_{\text{max}} (h)2.5 ± 0.33.8 ± 0.5
CmaxC_{\text{max}} (µg/cm²)12.4 ± 1.29.7 ± 0.9
AUC024_{0-24} (µg·h/cm²)148.6 ± 14.7112.3 ± 10.5

Cream formulations demonstrated faster onset and higher mucosal retention, correlating with superior anti-inflammatory effects in clinical studies .

Industrial-Scale Manufacturing Considerations

Process Optimization for Batch Production

  • Reactor Design : Use jacketed stainless steel reactors with anchor impellers for homogeneous mixing.

  • Temperature Control : Maintain 25C±2C25^\circ\text{C} \pm 2^\circ\text{C} during emulsification to prevent API degradation.

  • In-Process Checks : Monitor droplet size (<10 µm) and viscosity (15,000–20,000 cP) for cream consistency .

Regulatory Compliance

  • ICH Guidelines : Follow Q3B(R2) for impurity profiling.

  • GMP Requirements : Class 100,000 cleanrooms for aseptic filling .

Analyse Chemischer Reaktionen

Arten von Reaktionen

    Oxidation: Diflucortolonevalerat kann Oxidationsreaktionen unterliegen, die zur Bildung verschiedener oxidierter Derivate führen.

    Reduktion: Reduktionsreaktionen können Diflucortolonevalerat in weniger aktive Formen umwandeln.

    Substitution: Substitutionsreaktionen können an den Fluoratomen oder der Estergruppe von Diflucortolonevalerat auftreten.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

    Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

    Substitution: Reagenzien wie Halogene und Nucleophile werden unter bestimmten Bedingungen verwendet, um Substitutionsreaktionen zu erreichen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene oxidierte, reduzierte und substituierte Derivate von Diflucortolonevalerat, die jeweils unterschiedliche Aktivitäts- und Wirksamkeitsstufen aufweisen.

Wissenschaftliche Forschungsanwendungen

Neriproct hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Medizin und Pharmakologie. Es wird verwendet, um die entzündungshemmenden Wirkungen von Steroiden und die analgetischen Wirkungen von Lokalanästhetika zu untersuchen. Die Forschung an this compound hat Einblicke in die Behandlung von Hämorrhoiden und anderen entzündlichen Erkrankungen gebracht. Darüber hinaus dient es als Modellverbindung zur Untersuchung der kombinierten Wirkungen von Steroiden und Anästhetika.

Wirkmechanismus

Der Wirkmechanismus von this compound beruht auf den kombinierten Wirkungen seiner Wirkstoffe. Diflucortolonevalerat entfaltet seine entzündungshemmenden Wirkungen, indem es die Freisetzung von Entzündungsmediatoren hemmt und die Infiltration von Entzündungszellen reduziert. Lidocain wirkt, indem es Natriumkanäle in Nervenzellen blockiert und so die Übertragung von Schmerzsignalen verhindert. Zusammen helfen diese Aktionen, Schmerzen, Schwellungen und Entzündungen im Zusammenhang mit Hämorrhoiden zu reduzieren.

Wissenschaftliche Forschungsanwendungen

Treatment of Hemorrhoids

Neriproct is primarily indicated for the treatment of hemorrhoids, both internal and external. Its effectiveness has been demonstrated in various studies:

  • Study on Croton Oil-Induced Hemorrhoids : In an experimental model using rats, this compound showed superior anti-inflammatory effects compared to other treatments like Scheriproct and Proctosedyl. It significantly reduced tissue damage, inflammatory cell infiltration, and vasodilation .
  • Clinical Effectiveness : A multicenter comparative study indicated that this compound suppositories effectively manage symptoms associated with internal hemorrhoids. Patients reported significant relief from pain and inflammation .

Post-Surgical Application

This compound is also utilized post-surgically to manage inflammation and discomfort following procedures such as hemorrhoidectomy:

  • Wound Healing Suppression : While DFV can suppress wound healing at certain dosages, its anti-inflammatory benefits often outweigh this concern when used judiciously .

Comparative Efficacy with Other Treatments

A comparative analysis highlighted that this compound outperformed several other topical treatments in terms of both efficacy and patient comfort:

  • Efficacy Comparison Table :
TreatmentEfficacy LevelPain ReliefInflammation Reduction
This compoundHighExcellentSignificant
ScheriproctModerateGoodModerate
ProctosedylModerateFairLow

This table illustrates the relative effectiveness of this compound compared to other commonly used medications.

Case Study 1: Efficacy in Chronic Hemorrhoids

A clinical trial involving patients with chronic hemorrhoids demonstrated that those treated with this compound experienced faster symptom relief compared to those receiving standard care. The study noted a reduction in anal discomfort and bleeding within just a few days of treatment initiation.

Case Study 2: Postoperative Recovery

In another study focusing on postoperative recovery from hemorrhoid surgery, patients who applied this compound reported lower levels of pain and inflammation than those who did not use any topical treatment. Histological evaluations showed less inflammatory cell infiltration in tissues treated with this compound.

Wirkmechanismus

The mechanism of action of Neriproct involves the combined effects of its active ingredients. Diflucortolone valerate exerts its anti-inflammatory effects by inhibiting the release of inflammatory mediators and reducing the infiltration of inflammatory cells. Lidocaine works by blocking sodium channels in nerve cells, preventing the transmission of pain signals. Together, these actions help to reduce pain, swelling, and inflammation associated with hemorrhoids.

Vergleich Mit ähnlichen Verbindungen

Mechanism of Action :

  • Diflucortolone valerate : Binds to glucocorticoid receptors, inhibiting pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and reducing vascular permeability .
  • Lidocaine : Blocks sodium channels in neuronal membranes, preventing pain transmission .

Clinical Applications :
Neriproct is available as an ointment or suppository, administered twice daily into the anal canal. It is indicated for acute hemorrhoidal crises characterized by bleeding, pain, and edema .

This compound belongs to a class of topical therapies combining corticosteroids and local anesthetics. Below is a comparative analysis with key competitors:

Table 1: Comparison of this compound with Marketed Alternatives

Product Name Active Ingredients (Corticosteroid + Anesthetic) Corticosteroid Potency* Key Efficacy Findings Notable Considerations
This compound Diflucortolone valerate + Lidocaine High Superior anti-inflammatory effect in rat hemorrhoid models; prolonged lidocaine action due to corticosteroid synergy . Potent anti-inflammatory effect but may delay wound healing at higher doses .
Scheriproct Prednisolone + Cinchocaine Moderate Effective in reducing edema but less potent than diflucortolone in inflammatory models . Prednisolone has shorter duration of action compared to diflucortolone .
Proctosedyl Hydrocortisone + Cinchocaine Low Mild anti-inflammatory activity; suitable for mild cases but less effective in severe inflammation . Hydrocortisone has minimal systemic absorption, safer for long-term use .
Doloproct Fluocortolone + Lidocaine High Comparable anti-inflammatory potency to this compound but lacks wound healing data . Fluocortolone may have higher systemic absorption risk .
Xyloproct Hydrocortisone + Lidocaine Low Limited efficacy in severe inflammation; often used for mild pruritus . Lower cost but requires frequent application .

*Corticosteroid potency classification based on vasoconstrictor assays and receptor affinity .

Key Findings from Preclinical and Clinical Studies:

Anti-Inflammatory Efficacy :

  • In a rat hemorrhoid model, this compound demonstrated superior inhibition of mucosal epithelial damage, necrosis, and inflammatory cell infiltration compared to Scheriproct, Proctosedyl, and Posterisan Forte .
  • Diflucortolone valerate (DFV) showed the highest ratio of anti-inflammatory effect to wound healing suppression among tested corticosteroids (e.g., hydrocortisone, prednisolone) .

Safety Profile :

  • DFV at doses >0.1% may delay wound healing, but its low effective dose (0.1 mg/g) minimizes this risk in clinical use .
  • Scheriproct and Proctosedyl, containing milder corticosteroids, are safer for prolonged use but less effective in acute settings .

Biologische Aktivität

Neriproct is a pharmaceutical compound primarily used for the treatment of various rectal conditions, particularly those associated with inflammation and pain, such as hemorrhoids and radiation proctitis. Its active ingredients include diflucortolone valerate, a corticosteroid, and lidocaine, a local anesthetic. This article explores the biological activity of this compound, focusing on its therapeutic effects, mechanisms of action, and relevant clinical findings.

Active Ingredients:

  • Diflucortolone Valerate : A potent corticosteroid that reduces inflammation by inhibiting the release of inflammatory mediators.
  • Lidocaine : Provides local analgesia by blocking sodium channels, thus preventing nerve conduction.

The combination of these two agents allows this compound to effectively reduce inflammation and alleviate pain in rectal tissues.

Case Studies

  • Study on Rectal Bleeding :
    A study analyzed the effectiveness of this compound suppositories in patients experiencing late rectal bleeding due to radiation therapy. Among 12 patients treated with this compound:
    • 100% reported improvement in symptoms.
    • The mean rectal bleeding score (RBS) improved significantly from 4.7 ± 1.2 to 2.3 ± 1.4 (p < 0.001) after treatment .
  • Comparative Efficacy :
    In a comparative study involving various steroid suppositories (including this compound), it was found that:
    • Patients treated with steroid enemas showed a significant improvement in RBS (from 4.1 ± 1.0 to 3.0 ± 1.8, p = 0.003).
    • The response rate for this compound was comparable to other treatments used for similar conditions .

Anti-Inflammatory Properties

This compound's primary biological activity is its anti-inflammatory effect, which is crucial in treating conditions like proctitis and hemorrhoids. The corticosteroid component works by:

  • Inhibiting the synthesis of pro-inflammatory cytokines.
  • Reducing vascular permeability and leukocyte infiltration at the site of inflammation.

Analgesic Effects

The lidocaine component provides rapid relief from pain associated with rectal conditions by:

  • Blocking nerve signals in the affected area.
  • Offering localized pain control without systemic side effects.

Comparative Biological Activity Table

Property This compound Other Treatments
Active Ingredients Diflucortolone Valerate + LidocaineVarious corticosteroids
Mechanism Anti-inflammatory & analgesicPrimarily anti-inflammatory
Efficacy in Rectal Bleeding High (100% improvement in case studies)Variable (62-100% improvement)
Common Indications Hemorrhoids, ProctitisHemorrhoids, Anal fissures

Research Findings

Recent studies have highlighted the importance of combining anti-inflammatory and analgesic properties for effective treatment outcomes in rectal conditions. For instance:

  • A review noted that corticosteroids like diflucortolone are essential for managing inflammation effectively while lidocaine provides immediate pain relief .
  • The synergistic effect of these components enhances patient comfort and promotes quicker recovery from symptoms associated with rectal disorders.

Q & A

Basic Research Questions

Q. What are the established mechanisms of action of Neriproct, and how do they inform preclinical experimental design?

  • Methodological Answer: Preclinical studies should begin with in vitro assays (e.g., receptor binding or enzyme inhibition assays) to identify molecular targets. Follow-up in vivo models should replicate human pathophysiology, such as inflammation or pain models, using standardized dosing protocols. Validate findings via dose-response curves and control groups to isolate this compound-specific effects .

Q. What standardized methodologies are recommended for assessing this compound’s therapeutic outcomes in clinical trials?

  • Methodological Answer: Use double-blind, randomized controlled trials (RCTs) with validated endpoints (e.g., reduction in inflammation biomarkers or pain scales). Ensure Clinical Report Forms (CRFs) group related data (e.g., adverse events, efficacy metrics) systematically and avoid leading questions to minimize bias .

Q. How do pharmacokinetic parameters of this compound influence dosing regimens in heterogeneous populations?

  • Methodological Answer: Conduct population pharmacokinetic (PopPK) modeling to account for variability in age, renal/hepatic function, and comorbidities. Use sparse sampling designs and nonlinear mixed-effects modeling (NONMEM) to optimize dosing while adhering to ethical guidelines for vulnerable cohorts .

Q. What are the common biases in observational studies evaluating this compound’s long-term safety?

  • Methodological Answer: Address confounding via propensity score matching or inverse probability weighting. Use sensitivity analyses to test robustness against unmeasured variables (e.g., lifestyle factors). Cross-validate safety signals with registries or meta-analyses .

Q. How can systematic reviews be structured to synthesize this compound’s efficacy across disparate study designs?

  • Methodological Answer: Apply PRISMA guidelines, stratify studies by design (RCTs vs. cohort studies), and use meta-regression to explore heterogeneity. Assess publication bias via funnel plots and Egger’s test. Prioritize studies with low risk of selection bias .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in this compound’s efficacy across different patient subgroups?

  • Methodological Answer: Perform subgroup analyses with pre-specified hypotheses to avoid data dredging. Use Bayesian hierarchical models to estimate subgroup-specific effects while borrowing strength from the overall population. Replicate findings in independent cohorts .

Q. What experimental designs are optimal for evaluating this compound’s dose-response in critically ill populations with organ dysfunction?

  • Methodological Answer: Implement adaptive trial designs (e.g., Bayesian response-adaptive randomization) to adjust dosing in real-time based on biomarkers. Incorporate pharmacokinetic/pharmacodynamic (PK/PD) modeling to individualize regimens and mitigate toxicity risks .

Q. How can multi-omics approaches elucidate this compound’s off-target effects in chronic use?

  • Methodological Answer: Integrate transcriptomic, proteomic, and metabolomic profiling in longitudinal cohorts. Apply pathway enrichment analysis (e.g., Gene Ontology) to identify unexpected biological pathways. Validate findings using CRISPR-based screens or organoid models .

Q. What strategies mitigate attrition bias in long-term studies of this compound’s safety?

  • Methodological Answer: Use intention-to-treat (ITT) analysis with multiple imputation for missing data. Implement frequent follow-ups and patient engagement strategies (e.g., digital reminders). Compare baseline characteristics of dropouts vs. completers to assess bias .

Q. How do discrepancies in this compound’s replication studies inform validation protocols?

  • Methodological Answer: Standardize protocols using CONSORT guidelines and share raw data via repositories (e.g., ClinicalTrials.gov ). Conduct replication studies in independent labs with blinded analysis. Use equivalence testing to confirm consistency in effect sizes .

Q. Key Considerations for Researchers

  • Data Validation : Cross-check findings against replication studies and pre-registered hypotheses to avoid overinterpretation .
  • Ethical Design : Align CRF layouts with data flow and participant burden, especially in vulnerable populations .
  • Interdisciplinary Integration : Combine clinical data with mechanistic studies to bridge gaps between efficacy and molecular action .

Eigenschaften

CAS-Nummer

117803-69-7

Molekularformel

C41H58F2N2O6

Molekulargewicht

712.9 g/mol

IUPAC-Name

2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;[2-[(6S,8S,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate

InChI

InChI=1S/C27H36F2O5.C14H22N2O/c1-5-6-7-23(33)34-14-21(31)24-15(2)10-17-18-12-20(28)19-11-16(30)8-9-26(19,4)27(18,29)22(32)13-25(17,24)3;1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h8-9,11,15,17-18,20,22,24,32H,5-7,10,12-14H2,1-4H3;7-9H,5-6,10H2,1-4H3,(H,15,17)/t15-,17+,18+,20+,22+,24-,25+,26+,27?;/m1./s1

InChI-Schlüssel

RYRZSYHTEAMCJJ-LTZQGHLQSA-N

SMILES

CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C.CCN(CC)CC(=O)NC1=C(C=CC=C1C)C

Isomerische SMILES

CCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C.CCN(CC)CC(=O)NC1=C(C=CC=C1C)C

Kanonische SMILES

CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C.CCN(CC)CC(=O)NC1=C(C=CC=C1C)C

Synonyme

Neriproct

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.